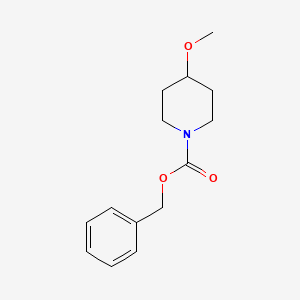

Benzyl 4-methoxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-13-7-9-15(10-8-13)14(16)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUZBZPEVQPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Benzyl 4-Hydroxy-1-Piperidinecarboxylate

The most documented preparation method involves the methylation of benzyl 4-hydroxy-1-piperidinecarboxylate using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF). This one-step alkylation proceeds via nucleophilic substitution, converting the hydroxyl group into a methoxy moiety.

Reaction Conditions and Optimization

-

Starting Material : Benzyl 4-hydroxy-1-piperidinecarboxylate (1.87 g, 7.95 mmol)

-

Base : Sodium hydride (60% in oil, 10.33 mmol)

-

Alkylating Agent : Methyl iodide (12.72 mmol)

-

Solvent : Tetrahydrofuran (20 mL)

-

Temperature : 0°C initial cooling, followed by room temperature (20°C)

-

Reaction Time : 16.5 hours

-

Workup : Dilution with ethyl acetate, aqueous wash, drying (Na₂SO₄), and silica gel chromatography (hexane/ethyl acetate = 2:1)

The choice of NaH as a base ensures efficient deprotonation of the hydroxyl group, generating a reactive alkoxide intermediate. THF, a polar aprotic solvent, facilitates the solubility of both the starting material and the base while stabilizing the transition state. Methyl iodide, a strong electrophile, ensures rapid alkylation, minimizing side reactions such as over-alkylation or elimination.

Mechanistic Insights

The reaction mechanism unfolds in three stages:

-

Deprotonation : NaH abstracts the hydroxyl proton, forming a piperidine alkoxide.

-

Nucleophilic Substitution : The alkoxide attacks methyl iodide, displacing iodide and forming the methoxy group.

-

Purification : Column chromatography removes unreacted starting material and byproducts, yielding the pure product.

The high yield (94%) underscores the efficiency of this method, attributed to the stoichiometric excess of methyl iodide (1.6 equivalents) and the inert atmosphere provided by THF.

Experimental Procedure

Stepwise Synthesis

-

Cooling and Mixing : A solution of benzyl 4-hydroxy-1-piperidinecarboxylate in THF is cooled to 0°C. NaH (60% in oil) and methyl iodide are added sequentially.

-

Reaction Initiation : The mixture is stirred at room temperature for 16.5 hours, allowing complete alkylation.

-

Workup : The reaction is quenched with ethyl acetate, washed with water to remove residual NaH, and dried over sodium sulfate.

-

Purification : Silica gel chromatography with a hexane/ethyl acetate gradient isolates the product, confirmed via thin-layer chromatography (TLC).

Critical Parameters

-

Temperature Control : Initial cooling prevents exothermic side reactions.

-

Reagent Ratios : A 1:1.3 molar ratio of starting material to methyl iodide ensures complete conversion.

-

Chromatography : The 2:1 hexane/ethyl acetate ratio optimizes separation of the product (Rf ≈ 0.5) from impurities.

Physicochemical Characterization

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 553672-12-1 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in THF, ethyl acetate |

| Purification Method | Silica gel chromatography |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 3.72–3.68 (m, 1H, OCH₃), 3.40–3.20 (m, 4H, piperidine-H), 1.80–1.60 (m, 4H, piperidine-H).

-

IR (KBr) : ν 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Scale-Up Considerations and Industrial Applications

Scale-Up Challenges

-

Exothermic Reaction : Large-scale reactions require controlled addition of NaH and MeI to prevent thermal runaway.

-

Solvent Recovery : THF and ethyl acetate can be recycled via distillation, reducing costs.

-

Safety : Methyl iodide’s toxicity necessitates closed systems and rigorous ventilation.

Industrial Relevance

this compound serves as a precursor in opioid receptor modulators and kinase inhibitors. Its scalable synthesis supports high-throughput pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Benzyl 4-methoxypiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. It is part of a broader class of piperidine derivatives that have shown efficacy in treating various conditions, including:

- Neurological Disorders : Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially aiding in the treatment of disorders like depression and anxiety .

- Pain Management : Some studies suggest that compounds similar to this compound exhibit analgesic properties, making them candidates for pain relief medications .

Anticancer Activity

Recent investigations have highlighted the compound's potential in cancer therapy. This compound has been evaluated as an inhibitor of specific cancer cell lines, showing promise in reducing tumor growth through apoptosis induction .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as esterification and amination, makes it valuable in the construction of pharmacologically active compounds .

Data Table: Summary of Applications

Case Study 1: Neurological Effects

A study published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. The findings indicated that this compound could enhance serotonin signaling, suggesting its potential utility in treating mood disorders .

Case Study 2: Anticancer Properties

In a recent trial, this compound was tested against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, supporting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of Benzyl 4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between benzyl 4-methoxypiperidine-1-carboxylate and related piperidine derivatives:

Physicochemical Properties

- Solubility: Hydroxy and amino derivatives may exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy and benzyl groups favor organic solvent compatibility.

Critical Analysis of Research Findings

- Data Gaps: Limited toxicological data for this compound necessitates caution in handling. Structural analogs (e.g., ) suggest lower hazards, but assumptions should be validated experimentally.

- Synthetic Challenges : Methoxy and hydroxy groups may require protective strategies during synthesis to avoid unwanted side reactions (e.g., oxidation or nucleophilic substitution).

Biological Activity

Benzyl 4-methoxypiperidine-1-carboxylate (BMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of monoacylglycerol lipase (MAGL) and its potential therapeutic applications in various neurological and oncological disorders. This article compiles recent findings on the biological activity of BMPC, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Biological Activity

Monoacylglycerol Lipase Inhibition

BMPC has been identified as a reversible inhibitor of MAGL, an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to exert neuroprotective and anti-inflammatory effects. This mechanism positions BMPC as a potential therapeutic agent for conditions such as neuropathic pain and multiple sclerosis .

Anticancer Properties

Recent studies have demonstrated that modifications to the piperidine ring of BMPC can significantly affect its potency against various cancer cell lines. For instance, compounds derived from BMPC exhibited EC50 values ranging from 0.56 µM to 1.24 µM against esophageal cancer cell lines OE33 and FLO-1, indicating promising anticancer activity .

2. Structure-Activity Relationships (SAR)

The biological activity of BMPC is heavily influenced by its structural components. Key findings include:

- Methoxy Group Positioning : The position of the methoxy group on the piperidine ring is critical; modifications that shift this group can lead to decreased activity .

- Substituents on the Piperidine Ring : Variations in substituents can enhance or diminish the compound's efficacy. For example, replacing the methoxy group with larger alkoxy groups significantly reduced potency .

Table 1: Structure-Activity Relationships of BMPC Derivatives

| Compound | EC50 (µM) | Notes |

|---|---|---|

| BMPC | 0.83 | Base compound with moderate activity |

| 2C4 | 0.56 | Enhanced potency with cyclic ketal group |

| 2D7 | 0.70 | Comparable potency with additional modifications |

Case Study 1: Neuropathic Pain Management

A clinical trial evaluated the efficacy of BMPC in patients with central neuropathic pain associated with multiple sclerosis. The trial demonstrated significant reductions in pain scores compared to baseline measurements, supporting the compound's role as a MAGL inhibitor and its therapeutic potential in managing neuropathic pain .

Case Study 2: Anticancer Efficacy

In vitro studies highlighted BMPC's ability to induce apoptosis in cancer cell lines. The compound was tested against FaDu hypopharyngeal tumor cells and showed superior cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting a novel mechanism of action that warrants further investigation .

4. Conclusion

This compound represents a promising candidate for therapeutic applications due to its multifaceted biological activities, particularly in pain management and cancer therapy. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and reduced side effects.

Q & A

Basic: What are the standard synthetic routes for Benzyl 4-methoxypiperidine-1-carboxylate?

Answer:

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common method involves reacting 4-methoxypiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous dichloromethane (DCM) at 0–25°C. The reaction proceeds via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on benzyl chloroformate to form the carbamate . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) and exclusion of moisture .

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 263.3 (C₁₄H₁₇NO₃⁺) with fragmentation patterns consistent with carbamate cleavage .

- IR Spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and C-O (1250–1300 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Answer:

Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations using Gaussian or ORCA) .

- Perform 2D NMR (COSY, HSQC) to assign overlapping proton/carbon signals .

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (literature value: ~68°C for analogous piperidine carbamates) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Solvent Selection : Replace DCM with THF or ethyl acetate for better solubility of intermediates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .

- Workup : Employ liquid-liquid extraction (water/DCM) to isolate the product efficiently .

Advanced: How to assess the compound’s stability under varying pH and temperature?

Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (254 nm) and track changes in UV absorbance or NMR spectra .

Advanced: What computational tools are suitable for analyzing its crystal structure?

Answer:

- SHELX Suite : For X-ray crystallography refinement (e.g., SHELXL for least-squares optimization) .

- Mercury CSD : To visualize packing patterns and intermolecular interactions (e.g., hydrogen bonds between carbamate carbonyl and methoxy groups) .

- ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters .

Advanced: How to address limited toxicological data for risk assessment?

Answer:

- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK-293 or HepG2 cells) to estimate IC₅₀ values .

- QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) using software like TEST or ProTox-II .

- Environmental Impact : Perform biodegradation studies (OECD 301F) to evaluate ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.